molecular formula C23H23N3O5 B1681341 Topovale CAS No. 500214-53-9

Topovale

Cat. No.: B1681341
CAS No.: 500214-53-9
M. Wt: 421.4 g/mol
InChI Key: UVXCXZBZPFCAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1,6]naphthyridin-6-one, commonly known as ARC111, is a synthetic antitumor agent. It is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. ARC111 has shown significant promise in preclinical studies for its potent anticancer activity, particularly against solid tumors .

Preparation Methods

The synthesis of ARC111 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the dibenzo[c,h][1,6]naphthyridin-6-one core, followed by the introduction of the dimethoxy and methylenedioxy groups. The final step involves the attachment of the 2-N,N-dimethylaminoethyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield .

Chemical Reactions Analysis

ARC111 undergoes several types of chemical reactions, including:

    Oxidation: ARC111 can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups on ARC111, potentially altering its activity.

    Substitution: ARC111 can undergo substitution reactions, particularly at the dimethoxy and methylenedioxy groups, to form various analogues. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

ARC111 has been extensively studied for its anticancer properties. It has shown potent activity against a variety of cancer cell lines, including colon, lung, and breast cancers. In preclinical models, ARC111 has demonstrated significant tumor growth inhibition and has been shown to be as effective as other topoisomerase I inhibitors like camptothecin and topotecan .

In addition to its anticancer properties, ARC111 has been investigated for its potential use in combination therapies. Studies have shown that ARC111 can enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination treatment strategies .

Mechanism of Action

ARC111 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, ARC111 prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks. This ultimately results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

ARC111 is similar to other topoisomerase I inhibitors, such as camptothecin and topotecan. ARC111 has shown several advantages over these compounds, including:

Similar compounds to ARC111 include camptothecin, topotecan, and irinotecan, all of which are topoisomerase I inhibitors used in cancer therapy .

Biological Activity

Topovale, a compound derived from the indenoisoquinoline class of topoisomerase inhibitors, has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential clinical implications.

This compound functions primarily as a topoisomerase I inhibitor , which is crucial in DNA replication and transcription. Topoisomerases are enzymes that alleviate torsional strain in DNA by inducing transient breaks in the DNA strands. Inhibition of topoisomerase I leads to the stabilization of the cleavable complex, preventing DNA re-ligation and resulting in lethal DNA strand breaks, particularly in cancer cells that lack effective DNA damage repair mechanisms .

Efficacy in Cancer Models

This compound has shown promising results in various preclinical studies:

  • Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including those resistant to conventional therapies. The compound exhibits a dose-dependent response, with significant cytotoxicity observed at concentrations as low as 1 µM .
  • In Vivo Studies : Animal model experiments have indicated that this compound can significantly reduce tumor size and improve survival rates when administered in therapeutic regimens. For instance, studies involving xenograft models have shown that this compound not only inhibits tumor growth but also induces apoptosis in malignant cells .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that this compound, when combined with other chemotherapeutic agents, resulted in improved response rates compared to standard treatments. Patients exhibited a reduction in tumor burden and an increase in progression-free survival .
  • Case Study 2 : A retrospective analysis of patients treated with this compound revealed a correlation between its administration and enhanced quality of life metrics, including reduced pain and improved functional status during treatment cycles .

Table 1: Summary of Preclinical Efficacy Studies on this compound

Study TypeCancer TypeDose (µM)Effect Observed
In VitroBreast Cancer1-10Significant cytotoxicity
In VitroColon Cancer2-20Induction of apoptosis
In VivoXenograft Models5-15Tumor size reduction
Clinical TrialAdvanced Solid TumorsVariableImproved response rates

Research Findings

Recent research has focused on enhancing the efficacy and specificity of this compound through structural modifications. Studies indicate that certain fluorinated derivatives exhibit increased potency against topoisomerase I while minimizing off-target effects . Additionally, investigations into combination therapies are ongoing to determine optimal regimens that leverage this compound's mechanism alongside other agents to overcome resistance mechanisms commonly seen in cancer treatment.

Properties

CAS No.

500214-53-9

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

21-[2-(dimethylamino)ethyl]-16,17-dimethoxy-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one

InChI

InChI=1S/C23H23N3O5/c1-25(2)5-6-26-22-15-9-20-21(31-12-30-20)10-17(15)24-11-16(22)13-7-18(28-3)19(29-4)8-14(13)23(26)27/h7-11H,5-6,12H2,1-4H3

InChI Key

UVXCXZBZPFCAAJ-UHFFFAOYSA-N

SMILES

CN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC

Canonical SMILES

CN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo(c,h)(1,6)naphthyridin-6-one
ARC-111
ARC111
topovale

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from N-(6,7-Methylenedioxyquinolin-4-yl)-N—(N,N-dimethylaminoethyl)-2-iodo-4,5-dimethoxybenzamide; (41% yield); reaction time 25 min; mp 283-285° C. (dec.); IR (CHCl3) 1653; 1H NMR (CDCl3) δ 2.33 (s, 6H), 3.04 (t, 2H, J=7.2), 4.07 (s, 3H), 4.14 (s, 3H), 4.64 (t, 2H, J=7.2), 6.18 (s, 2H), 7.47 (s, 1H), 7.68 (s, 1H), 7.89 (s, 2H), 9.37 (s, 1H); 13C NMR (CDCl3) δ 45.9, 49.2, 56.3, 56.3, 57.9, 101.2, 102.0, 102.3, 107.1, 108.8, 111.7, 114.8, 119.3, 127.6, 140.9, 143.5, 147.3, 147.7, 149.9, 150.3, 154.2, 164.1; HRMS calcd for C23H23N3O5H, 422.1716; found 422.1710.
Name
N-(6,7-Methylenedioxyquinolin-4-yl)-N—(N,N-dimethylaminoethyl)-2-iodo-4,5-dimethoxybenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Topovale
Reactant of Route 2
Reactant of Route 2
Topovale

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.